molecular formula C15H10Cl2N4O2S B2685061 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide CAS No. 896331-27-4

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide

Cat. No. B2685061
CAS RN: 896331-27-4
M. Wt: 381.23
InChI Key: MGFLBWBPCIOOJO-UHFFFAOYSA-N
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Description

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
BenchChem offers high-quality 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Characterization and Computational Analysis

The compound N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, a close relative of the specified chemical, has been extensively characterized to determine its vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. Ab initio calculations and density functional theory were applied to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. The study also utilized natural bond orbital analysis to understand stereo-electronic interactions contributing to stability, as confirmed by vibrational spectral analysis. Hirshfeld surface analysis provided insights into intermolecular contacts within the crystal structure, revealing strong stable hydrogen bonded N–H···N intermolecular interactions and weak intramolecular interactions. This comprehensive spectroscopic and computational analysis highlights the intricate molecular interactions and structural features of the compound, offering a foundation for further exploration of its scientific applications (Jenepha Mary, Pradhan, & James, 2022).

Antioxidant and Antitumor Activities

Significant attention has been directed towards evaluating the antioxidant and antitumor activities of similar nitrogen heterocycles. Research has demonstrated that compounds like 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives exhibit notable antioxidant properties. These studies underscore the potential of these compounds, including derivatives of the specified chemical, in contributing to the development of new therapeutic agents with antioxidant and antitumor efficacy (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antibacterial and Hemolytic Activity

Derivatives of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial, hemolytic, and thrombolytic activities. These compounds have shown promising antibacterial activity against selected bacterial strains with low toxicity. Their thrombolytic activity, in comparison to reference drugs like Streptokinase, along with their low toxicity and moderate to excellent antibacterial efficacy, suggests that these compounds, including the target chemical, could be further explored for clinical applications in treating cardiovascular diseases and bacterial infections (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-9-2-1-3-11(6-9)18-13(22)8-24-14-19-12-5-4-10(17)7-21(12)15(23)20-14/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFLBWBPCIOOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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